3-Methyl-5-phenylpentanoic acid
Overview
Description
3-Methyl-5-phenylpentanoic acid is a chemical compound with the empirical formula C12H16O2 . It has a molecular weight of 192.25 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound or its related compounds often involves refluxing with potassium hydroxide in a mixture of water and methanol, followed by acidification with concentrated hydrochloric acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) . This indicates the presence of a carboxylic acid group attached to a pentane chain, which is substituted with a methyl group at the third carbon and a phenyl group at the fifth carbon .Scientific Research Applications
Stereochemical Analysis
- The absolute configuration of 3-hydroxy-5-phenylpentanoic acid, derived from 3-Methyl-5-phenylpentanoic acid, has been determined using enzymatic hydrolysis, esterification, and HPLC techniques. This research aids in understanding stereochemical properties and configurations of related compounds (Ganci et al., 2000).
Asymmetric Synthesis
- An alternative synthesis approach for the floral fragrance Rosaphen®, using the key intermediate 2-methyl-5-phenylpentanoic acid, has been developed. This process involves asymmetric hydrogenation in the presence of a ruthenium catalyst, contributing to advancements in fragrance production (Matteoli et al., 2011).
Polymer Chemistry
- Methyl esters of ω-(para styryl)alkanoic acids, synthesized from 5-phenyl pentanoic acid, have been used in the development of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. This research contributes to advancements in the field of polymer chemistry and materials science (Dalil et al., 2000).
Pharmaceutical Analysis
- This compound and its derivatives are being explored in the pharmaceutical sector. For instance, studies have investigated its role in the synthesis of active pharmaceutical ingredients, demonstrating its significance in drug development and chemical synthesis (Dunn et al., 2016).
Fragrance Material Review
- 3-Methyl-5-phenylpentanol, a related compound, has been reviewed for its use as a fragrance ingredient. This research contributes to the understanding of the toxicological and dermatological properties of fragrance ingredients related to this compound (Scognamiglio et al., 2012).
Enzymatic Reactions
- The compound has been utilized in lipase-mediated kinetic resolutions, leading to the production of enantiomerically enriched kavalactones. This highlights its application in enzymatic reactions and the synthesis of biologically significant compounds (Kamal et al., 2006).
Biosensor Development
- Functionalized pyrroles derived from this compound have been synthesized for constructing gene sensors. This research indicates its potential use in biosensor applications, particularly in DNA sensing (Peng et al., 2007).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-phenylpentanoic acid . These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system. Detailed studies are needed to understand these influences.
Biochemical Analysis
Biochemical Properties
As a methyl-branched fatty acid, it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Similar fatty acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a fatty acid, it may interact with enzymes or cofactors involved in lipid metabolism .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-methyl-5-phenylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKOKNXTRCQIJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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